5-Bromo-2,4-difluorobenzoyl chloride
Overview
Description
5-Bromo-2,4-difluorobenzoyl chloride: is an organic compound with the molecular formula C7H2BrClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method includes the following steps:
Bromination: Benzoyl chloride is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted benzoyl derivatives depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the benzoyl chloride derivative with aryl boronic acids.
Scientific Research Applications
Chemistry: 5-Bromo-2,4-difluorobenzoyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules for research and development.
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates, which are further developed into active pharmaceutical ingredients (APIs) for various therapeutic applications.
Industry: In the agrochemical industry, this compound is used to synthesize herbicides and pesticides. Its reactivity and functional groups make it a valuable intermediate in the production of these chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-difluorobenzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The compound’s molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is replaced by a nucleophile, forming a new bond and resulting in the formation of a substituted benzoyl derivative.
Comparison with Similar Compounds
2,4-Difluorobenzoyl chloride: Similar in structure but lacks the bromine atom.
5-Bromo-2-chlorobenzoyl chloride: Similar but has a chlorine atom instead of fluorine atoms.
Uniqueness: 5-Bromo-2,4-difluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This combination of substituents allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
5-bromo-2,4-difluorobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-4-1-3(7(9)12)5(10)2-6(4)11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPCEAKCGYAGGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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